molecular formula C15H11NO3 B1497816 6-(Benzyloxy)indoline-2,3-dione CAS No. 1175965-80-6

6-(Benzyloxy)indoline-2,3-dione

Cat. No.: B1497816
CAS No.: 1175965-80-6
M. Wt: 253.25 g/mol
InChI Key: SJUHDYWILSOYEK-UHFFFAOYSA-N
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Description

6-(Benzyloxy)indoline-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an indoline core with a benzyloxy group attached at the 6th position and a dione functionality at the 2nd and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)indoline-2,3-dione typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indoline core.

    Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position of the indoline ring through a nucleophilic substitution reaction.

    Dione Formation: The dione functionality is introduced at the 2nd and 3rd positions through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

6-(Benzyloxy)indoline-2,3-dione has the molecular formula C15H11NO3C_{15}H_{11}NO_3 and features an indoline core structure with a benzyloxy substituent. This structural modification enhances its biological activity by potentially increasing solubility and bioavailability compared to unmodified indoline derivatives.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. In studies involving various cancer cell lines, derivatives of indoline compounds have shown significant inhibition of cell proliferation by interfering with cellular signaling pathways associated with tumor growth .

Case Study:
A study evaluated the effects of indoline derivatives on cancer cell lines and highlighted that certain modifications led to enhanced potency against specific types of cancer. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth .

Diabetes Management

This compound has been investigated for its potential as an anti-diabetic agent. A series of indoline-2,3-dione-based benzene sulfonamide derivatives were synthesized and tested against α-glucosidase and α-amylase enzymes—key targets in diabetes management. Some derivatives exhibited IC50 values significantly lower than those of standard treatments like acarbose .

Data Table: Inhibitory Activity Against α-Glucosidase and α-Amylase

CompoundIC50 (α-glucosidase) μMIC50 (α-amylase) μM
Compound 10.90 ± 0.101.10 ± 0.10
Compound 21.10 ± 0.101.30 ± 0.10
Compound 31.20 ± 0.101.60 ± 0.10

This data illustrates the potential efficacy of these compounds in managing hyperglycemia associated with diabetes .

Anti-inflammatory Properties

The compound has also been studied for its dual inhibition capabilities against lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory processes. In vitro assays demonstrated that certain analogues exhibited low micromolar activity against both enzymes, suggesting their potential as anti-inflammatory agents .

Case Study:
In a study involving zymosan-induced peritonitis models in mice, compounds derived from the indoline backbone showed significant reductions in inflammation markers, supporting their therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    DNA Intercalation: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: Lacks the benzyloxy group but shares the indoline core and dione functionality.

    6-Methoxyindoline-2,3-dione: Similar structure with a methoxy group instead of a benzyloxy group.

    6-(Phenoxy)indoline-2,3-dione: Contains a phenoxy group instead of a benzyloxy group.

Uniqueness

6-(Benzyloxy)indoline-2,3-dione is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in synthetic applications.

Biological Activity

Overview

6-(Benzyloxy)indoline-2,3-dione is a compound belonging to the indole family, recognized for its diverse biological activities. The unique structure, characterized by a benzyloxy group at the 6th position and dione functionalities at the 2nd and 3rd positions, enhances its potential as a therapeutic agent. This article delves into its biological activity, synthesis methods, and research findings.

  • Molecular Formula : C15H11NO3
  • Canonical SMILES : C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=O)N3

Biological Activities

Research indicates that this compound exhibits several biological activities, notably in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of indoline compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

CompoundPathogenZone of Inhibition (mm)Reference
This compoundS. aureus20
Related Indole DerivativeM. smegmatis22

Anticancer Activity

In preclinical studies, this compound has been evaluated for its anticancer properties. One study reported that compounds structurally similar to this indoline derivative exhibited significant tumor growth suppression in ovarian cancer xenografts .

The biological effects of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors, altering their activity.
  • DNA Intercalation : The structure allows for potential intercalation into DNA, affecting gene expression and cellular proliferation.

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of the Indoline Core : Starting materials are processed to form the indoline structure.
  • Introduction of the Benzyloxy Group : This is achieved via nucleophilic substitution.
  • Formation of Dione Functionality : Oxidation reactions introduce the dione groups at the 2nd and 3rd positions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Screening : A range of indole derivatives was tested against Pseudomonas aeruginosa, showing promising results compared to standard antibiotics .
  • Anticancer Efficacy : Compounds similar to this compound were found to suppress tumor growth in vivo by over 100% in specific cancer models .

Properties

IUPAC Name

6-phenylmethoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-7-6-11(8-13(12)16-15(14)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUHDYWILSOYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653451
Record name 6-(Benzyloxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175965-80-6
Record name 6-(Benzyloxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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